molecular formula C15H18N2OS B5089474 1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE

1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE

Cat. No.: B5089474
M. Wt: 274.4 g/mol
InChI Key: BMUAGRPQOWWJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The presence of the piperazine moiety further enhances its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE typically involves multi-step procedures. One common method includes the reaction of benzothiophene derivatives with piperazine under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety.

Common Reagents and Conditions:

    Oxidation: H₂O₂ in an acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and uptake. The piperazine moiety plays a crucial role in binding to these receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic research .

Properties

IUPAC Name

1-benzothiophen-3-yl-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-2-16-7-9-17(10-8-16)15(18)13-11-19-14-6-4-3-5-12(13)14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUAGRPQOWWJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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